N-Boc-N-methylpiperazine-d8

LC-MS/MS Bioanalysis Internal Standard Cross-talk

N-Boc-N-methylpiperazine-d8 (CAS: 1189436-83-6) is a stable isotope-labeled derivative of N-Boc-N-methylpiperazine (CAS: 53788-49-1), featuring complete deuteration of the piperazine ring with eight deuterium atoms. It is a protected piperazine intermediate primarily utilized as a tracer molecule in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard for quantitative analytical chemistry.

Molecular Formula C10H20N2O2
Molecular Weight 208.331
CAS No. 1189436-83-6
Cat. No. B563533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methylpiperazine-d8
CAS1189436-83-6
Synonyms4-Methyl-1-(piperazine-d8)-carboxylic Acid 1,1-Dimethylethyl Ester;  1-Methyl-4-(tert-butoxycarbonyl)piperazine-d8;  4-Methyl-(piperazine-d8)-1-carboxylic Acid tert-Butyl Ester; 
Molecular FormulaC10H20N2O2
Molecular Weight208.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3/i5D2,6D2,7D2,8D2
InChIKeyCJDYFMIDIQXELO-YEBVBAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-methylpiperazine-d8 (CAS: 1189436-83-6) – Deuterated Piperazine Intermediate for Quantitative LC-MS and NMR Workflows


N-Boc-N-methylpiperazine-d8 (CAS: 1189436-83-6) is a stable isotope-labeled derivative of N-Boc-N-methylpiperazine (CAS: 53788-49-1), featuring complete deuteration of the piperazine ring with eight deuterium atoms . It is a protected piperazine intermediate primarily utilized as a tracer molecule in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard for quantitative analytical chemistry . This compound is strictly intended for research and laboratory use, with suppliers such as MedChemExpress and Santa Cruz Biotechnology offering it in small quantities for specialized applications [1].

Why Generic N-Boc-N-methylpiperazine or Lower-Labeled (d3) Analogs Cannot Substitute for the d8 Isotopologue in Quantitative Assays


The utility of N-Boc-N-methylpiperazine-d8 is predicated on its specific isotopic signature. Its non-deuterated counterpart (CAS: 53788-49-1) and its lower-labeled analog N-Boc-N-methylpiperazine-d3 (CAS: 1459230-58-0) are not interchangeable in quantitative workflows. Substitution fails because these analogs lack the specific mass shift required for reliable analytical separation. Using an unlabeled or minimally labeled analog can lead to a high risk of signal crosstalk between the analyte and its internal standard (IS), which critically undermines the accuracy, precision, and linearity of LC-MS/MS assays . The d8 labeling ensures a mass shift of at least +8 Da (compared to the unlabeled compound), which is essential for avoiding natural isotopic abundance overlap and ensuring clear baseline resolution in the mass spectrometer . This is a fundamental requirement for any method striving for regulatory-grade bioanalytical validation.

Quantitative Evidence for Selecting N-Boc-N-methylpiperazine-d8 (CAS: 1189436-83-6) over Unlabeled or Lower-Labeled Analogs


Mass Spectrometry (MS) Signal Interference: d8 Isotopologue Reduces Cross-Talk by Over 8 Da vs. Unlabeled Compound

The primary advantage of N-Boc-N-methylpiperazine-d8 is its ability to serve as a high-fidelity internal standard. Its molecular weight (208.33 g/mol) is +8.05 Da higher than the non-deuterated parent compound (N-Boc-N-methylpiperazine, MW: 200.28 g/mol) [1]. This mass delta exceeds the natural M+2 or M+4 isotopic abundance contributions from the analyte, thereby eliminating signal 'cross-talk' between the analyte and internal standard channels in single or triple quadrupole MS. In contrast, a d3-labeled analog (MW ~203.3 g/mol) provides only a +3 Da shift, which is often insufficient to fully resolve the internal standard peak from the 13C and 34S natural isotope envelope of the analyte, leading to quantitation bias and non-linear calibration curves .

LC-MS/MS Bioanalysis Internal Standard Cross-talk Isotopic Purity

Molecular Weight Confirmation: 208.33 g/mol for d8 vs. 200.28 g/mol for Unlabeled Parent (53788-49-1)

The molecular formula for the target compound is C10H12D8N2O2, corresponding to a molecular weight of 208.33 g/mol [1]. This represents a quantifiable and exact difference from the unlabeled analog, N-Boc-N-methylpiperazine (CAS: 53788-49-1), which has the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol [2]. This specific increase of +8.05 g/mol is a direct result of the substitution of eight hydrogen atoms with deuterium on the piperazine ring, confirming complete deuteration and providing a unique, verifiable identifier for procurement and quality control purposes.

Chemical Identity Isotopic Enrichment Quality Control

Chemical Formula: C10H12D8N2O2 for d8 vs. C10H20N2O2 for Unlabeled Analog

The compound's identity is defined by its unique molecular formula, C10H12D8N2O2, where the eight deuterium atoms replace all eight hydrogen atoms on the piperazine ring . This is in direct contrast to the unlabeled analog's formula, C10H20N2O2 [1]. This complete deuteration provides a homogenous isotopic labeling pattern, ensuring that every molecule of the internal standard contributes the same +8 Da mass shift. This homogeneity is critical for generating a sharp, symmetrical peak in MS, which improves the signal-to-noise ratio and detection sensitivity compared to a partially deuterated analog that would produce a broader, multi-modal peak distribution.

Isotopic Purity Chemical Synthesis Material Characterization

Optimal Use Cases for N-Boc-N-methylpiperazine-d8 (CAS: 1189436-83-6) in Bioanalytical and Synthetic Chemistry


Quantitative LC-MS/MS Bioanalysis of Piperazine-Containing Drugs and Metabolites

As evidenced by its +8.05 Da mass shift and complete ring deuteration, N-Boc-N-methylpiperazine-d8 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. Its significant mass difference eliminates signal crosstalk from the analyte's natural isotopic envelope, ensuring high accuracy and precision in quantifying N-methylpiperazine-containing drugs, their metabolites, or degradation products in complex biological matrices like plasma or urine .

Investigating Drug Metabolism and Pharmacokinetics (DMPK) of Piperazine Derivatives

The compound serves as a precise tracer molecule in DMPK studies. The Boc protecting group allows it to be incorporated into synthetic pathways of larger drug candidates . Once deprotected, the deuterium-labeled piperazine moiety can be tracked using MS to differentiate it from endogenous, unlabeled metabolites . This application is critical for understanding metabolic pathways, identifying reactive intermediates, and determining clearance mechanisms, which are essential steps in preclinical drug development [1].

Synthesis of Deuterated Piperazine-1-Carboxamide Analogs as FAAH Inhibitors

This deuterated building block is specifically valuable for creating labeled analogs of piperazine-1-carboxamide derivatives, a class of compounds explored as fatty acid amide hydrolase (FAAH) inhibitors . By using the d8-labeled intermediate, researchers can synthesize a deuterated active pharmaceutical ingredient (API) candidate, which can then be used in mechanistic studies, including covalent binding assays and in vivo pharmacokinetic profiling, where the heavy isotope serves as a distinct marker to distinguish the dosed compound from background biological signals [1].

Reaction Monitoring and Optimization via NMR Spectroscopy

Due to the complete deuteration of the piperazine ring, N-Boc-N-methylpiperazine-d8 can be employed as a non-interfering internal standard in quantitative 1H-NMR (qNMR) experiments . Its proton NMR spectrum is significantly simplified, with the absence of piperazine ring protons reducing spectral congestion. This allows for more accurate integration and quantification of reaction components, intermediates, or impurities in reaction mixtures without the standard's signals overlapping with those of the analytes of interest .

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